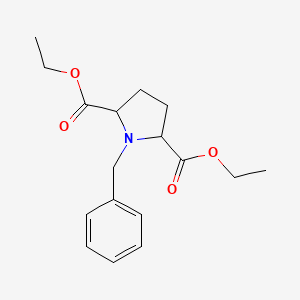

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

概要

説明

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It belongs to the pyrrolidine family and is commonly used in drug synthesis, catalysis, and molecular modeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the condensation of benzylamine with diethyl 2,5-dioxopentanoate under acidic conditions, followed by cyclization to form the pyrrolidine ring. The reaction is carried out in the presence of a suitable catalyst, such as iron(III) chloride, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications in research and industry .

化学反応の分析

Acid-Catalyzed Hydrolysis

Under acidic conditions (HCl, 2 h heating), the diethyl ester undergoes complete hydrolysis to yield (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid (CAS 52321-07-0) with 74% yield . Stereochemical integrity is preserved due to the rigid cis-pyrrolidine backbone.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (aq.) | 2 h, heating | (2S,5R)-Dicarboxylic acid | 74% |

Base-Mediated Monohydrolysis

Selective monohydrolysis occurs with KOH/EtOH, producing (2S,5R)-monoacid derivatives (e.g., ethyl 5-carboxy-1-benzylpyrrolidine-2-carboxylate) in 76% yield . This reaction is critical for introducing asymmetry in peptide coupling.

Amidation and Peptide Coupling

The monoacid intermediate reacts with amino alcohols (e.g., L-/D-phenylalaninol) via DCC-mediated coupling:

- DCC (1.5 eq.) in dry CH₂Cl₂ at 0°C → rt

- DMAP as a catalyst

Key products :

- (2S,5R)-Ethyl 5-{[(S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl}pyrrolidine-2-carboxylate (80% yield)

- Diastereomeric ratios depend on the stereochemistry of phenylalaninol (L vs. D) .

Hydrogenolysis of the Benzyl Group

Catalytic hydrogenation (Pd(OH)₂/C, H₂ at 1 atm) removes the N-benzyl group, generating deprotected pyrrolidine derivatives:

- Reaction time : 12–24 h in MeOH

- Products : Free amine-containing dipeptide-alcohols (e.g., (2S,5R)-ethyl 5-{[(S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl}pyrrolidine-2-carboxylate) .

Stereochemical Transformations

The (2S,5R) configuration directs diastereoselective outcomes:

- Phosphonylation : Cyclic α-aminophosphonates form with 68% yield under optimized conditions (75°C, 3 h) .

- Resolution : Enzymatic protocols separate enantiomers during monohydrolysis steps .

DPP-IV Inhibitor Development

Hydrolysis derivatives are intermediates for cis-2,5-dicyanopyrrolidine-based DPP-IV inhibitors, showing promise in diabetes treatment .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Key Product | Yield | Selectivity |

|---|---|---|---|---|

| Acid Hydrolysis | HCl, 2 h heating | (2S,5R)-Dicarboxylic acid | 74% | Complete |

| Base Monohydrolysis | KOH/EtOH | Monoacid ester | 76% | Regioselective |

| DCC Coupling | DCC, DMAP, CH₂Cl₂ | Dipeptide-alcohol | 80% | Stereoretentive |

| Hydrogenolysis | Pd(OH)₂/C, H₂, MeOH | Deprotected dipeptide-alcohol | >90% | Chemoselective |

科学的研究の応用

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is widely used in scientific research due to its unique chemical structure and biological activity. Some of its applications include:

Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

Catalysis: The compound is used as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Molecular Modeling: Its structure makes it a valuable tool in computational chemistry for modeling molecular interactions

作用機序

The mechanism of action of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Similar Compounds

Some compounds similar to (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate include:

- Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

- N-benzylpyrrolidine-2,5-dicarboxylate

- Pyrrolidine-2,5-dicarboxylate derivatives .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration makes it particularly valuable in certain research applications where stereochemistry plays a crucial role.

生物活性

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 303.37 g/mol

- CAS Number : 52321-06-9

This compound is characterized by a pyrrolidine ring with two ester groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound has shown potential in modulating the activity of certain neurotransmitter systems, particularly those related to epilepsy and seizure disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. It has been evaluated in various animal models for its efficacy against seizures:

- Maximal Electroshock (MES) Test : Demonstrated significant protective effects against induced seizures.

- Pentylenetetrazole (PTZ) Test : Showed effectiveness in preventing seizures induced by PTZ.

- 6-Hz Test : Exhibited activity against drug-resistant epilepsy models.

These findings suggest that the compound may be a candidate for the development of new anticonvulsant medications with a favorable safety profile .

Study Overview

A study published in the Journal of Medicinal Chemistry investigated the anticonvulsant properties of related compounds and their mechanisms. The results indicated that derivatives of this compound exhibited broad-spectrum anticonvulsant activity across multiple seizure models. Key findings included:

| Test Model | Efficacy | Remarks |

|---|---|---|

| MES | High | Effective in preventing tonic-clonic seizures. |

| PTZ | Moderate | Reduced seizure frequency significantly. |

| 6-Hz | High | Effective against drug-resistant epilepsy. |

The compound's favorable pharmacokinetic properties were also noted, including good permeability and metabolic stability .

ADME-Tox Profile

In vitro studies assessing the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties revealed:

特性

IUPAC Name |

diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSEIANLSWKPY-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。